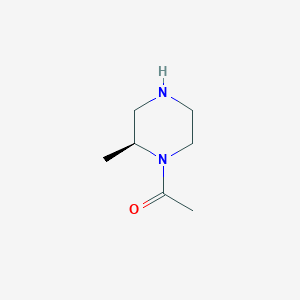

(2S)-N-acetyl-2-methylpiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1-[(2S)-2-methylpiperazin-1-yl]ethanone |

InChI |

InChI=1S/C7H14N2O/c1-6-5-8-3-4-9(6)7(2)10/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |

InChI Key |

WRVQFYLHOZQHFY-LURJTMIESA-N |

Isomeric SMILES |

C[C@H]1CNCCN1C(=O)C |

Canonical SMILES |

CC1CNCCN1C(=O)C |

Origin of Product |

United States |

Stereochemical Principles and Conformational Analysis of 2s N Acetyl 2 Methylpiperazine

Absolute Configuration and Enantiomeric Purity in (2S)-N-acetyl-2-methylpiperazine Systems

Absolute configuration refers to the precise three-dimensional spatial arrangement of atoms at a chiral center. wikipedia.org For this compound, the chiral center is the carbon atom at the 2-position of the piperazine (B1678402) ring, which is bonded to four different groups: a hydrogen atom, a methyl group, and two nitrogen-containing ring segments. The "(2S)" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents are ranked by atomic number. This specific arrangement denotes one of two possible non-superimposable mirror images, known as enantiomers. The other enantiomer would be designated (2R)-N-acetyl-2-methylpiperazine.

The determination of absolute configuration for chiral molecules is most definitively achieved through methods like X-ray crystallography. wikipedia.org However, it is often assigned based on the stereochemistry of the starting materials used in an asymmetric synthesis. For instance, enantiomerically pure this compound can be synthesized from a chiral pool starting material, such as the amino acid (S)-serine or through diastereoselective methylation of a precursor derived from (R)-phenylglycinol. nih.govrsc.org

Enantiomeric purity is a critical parameter for chiral compounds, as different enantiomers can exhibit distinct biological activities and interactions. The synthesis of piperazine derivatives with high enantiomeric purity is a significant goal in medicinal chemistry. nih.gov Achieving this often involves stereoselective synthetic routes or chiral resolution techniques, such as chromatography on a chiral stationary phase, to separate the enantiomers from a racemic mixture. nih.gov The synthesis of chiral 2-substituted piperazines starting from α-amino acids is a described method to obtain enantiomerically pure products. researchgate.net

Conformational Isomerism of N-Acetylpiperazine Rings

N-acylated piperazines display complex conformational behavior due to two primary structural phenomena: the inversion of the piperazine ring itself and the hindered rotation around the N-acetyl amide bond. nih.govrsc.org These dynamics result in multiple, energetically distinct conformations that can coexist in equilibrium.

Like cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize angle and torsional strain. youtube.com However, the energy barrier for ring inversion in piperazines is generally higher than in cyclohexanes. nih.gov In the chair form, substituents on the ring carbons can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. These two chair conformations can interconvert via a process known as a ring flip, passing through higher-energy boat and twist-boat intermediates. youtube.com The solid-state structure of many piperazine-containing macrocycles confirms that the piperazine ring often adopts the thermodynamically favored chair conformation. nih.gov

Temperature-dependent NMR spectroscopy is a powerful tool for studying these dynamics. By analyzing changes in the NMR spectrum with temperature, it is possible to determine the coalescence points where signals from different conformers merge. From this, the activation energy barriers (ΔG‡) for the interconversion of piperazine chair conformations can be calculated, which typically range from 56 to 80 kJ mol⁻¹ for N-benzoylated piperazines. rsc.orgrsc.org

The substituents on the piperazine ring significantly influence its conformational preferences.

N-Acetyl Group: The N-acetyl group introduces two major effects. Firstly, the amide bond (CO-N) has a partial double-bond character, which restricts rotation around it. This leads to the existence of rotamers and a separate, higher energy barrier for amide bond rotation compared to the ring inversion. nih.govrsc.org In many cases, the activation energy for the amide site rotation is higher than that for the ring inversion. rsc.orgrsc.org Secondly, the bulky acetyl group generally prefers an equatorial orientation to minimize steric hindrance.

Methyl Group: The methyl group at the C2 position also has a strong conformational preference. To minimize steric strain, particularly 1,3-diaxial interactions with other axial hydrogens, the methyl group will preferentially occupy the equatorial position in the most stable chair conformation. While some studies on 2-substituted piperazines have found the axial conformation to be preferred under specific circumstances (e.g., stabilization by hydrogen bonding), an equatorial preference is generally expected for a simple alkyl substituent. nih.gov In certain strained systems, such as those with bulky groups causing significant allylic strain, the piperazine ring may adopt a twist-boat conformation to alleviate these unfavorable interactions. nih.gov

Chiral Recognition and Interactions in this compound Derivatives

Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral substance. The specific three-dimensional structure of this compound, defined by its absolute configuration and preferred conformation, is the basis for its ability to engage in stereoselective interactions.

Derivatives of chiral piperazines are utilized in various applications where chiral recognition is paramount:

Asymmetric Catalysis: They can serve as chiral ligands for metal catalysts, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer of the product over the other.

Chiral Solvating Agents: Enantiomerically pure piperazine derivatives can be used as chiral solvating agents in NMR spectroscopy to determine the enantiomeric excess of other chiral compounds. nih.gov The differential interaction between the chiral agent and the enantiomers of the analyte leads to distinguishable signals in the NMR spectrum.

Pharmacology: In biological systems, the chirality of a molecule is often critical for its interaction with receptors, enzymes, and other biomolecules, which are themselves chiral. For example, in a series of chiral (piperazin-2-yl)methanol derivatives, the N-4 substituent was found to be crucial for high affinity to sigma-1 receptors. nih.gov The specific stereochemistry of the piperazine derivative dictates how well it fits into a receptor's binding site, influencing its potency and selectivity. Studies have shown that even a simple methyl substituent on the piperazine ring can increase the potency of a compound as an opioid receptor antagonist. acs.org

The defined spatial arrangement of the N-acetyl and methyl groups in this compound creates a unique chiral scaffold. This scaffold can present hydrogen bond donors and acceptors, as well as hydrophobic groups, in a specific orientation, enabling it to bind selectively to complementary chiral partners. nsf.gov

Advanced Synthetic Methodologies for 2s N Acetyl 2 Methylpiperazine

Stereoselective Synthesis Strategies for Chiral 2-Methylpiperazines

The cornerstone of synthesizing (2S)-N-acetyl-2-methylpiperazine lies in the efficient and stereocontrolled construction of the chiral 2-methylpiperazine (B152721) scaffold. Various methodologies have been developed to achieve this, broadly categorized into chiral pool synthesis, asymmetric catalysis, and diastereoselective approaches. researchgate.netrsc.org

Chiral Pool Synthesis from Pre-existing Chiral Substrates

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. ingentaconnect.combaranlab.org Amino acids, with their inherent stereocenters, are particularly valuable in this regard. ingentaconnect.combaranlab.org

One notable strategy involves the use of (R)-(-)-phenylglycinol as a chiral auxiliary. rsc.org This approach begins with the condensation of the chiral auxiliary with N-Boc glycine, followed by a series of transformations including reduction, protection of the resulting hydroxyl group, and cyclization to form a protected 2-oxopiperazine intermediate. rsc.orgnih.gov Diastereoselective methylation of this intermediate proceeds with high diastereomeric excess (>90% de). rsc.orgnih.gov Subsequent deprotection and reduction steps yield the desired (R)-(+)-2-methylpiperazine. rsc.org While this method is effective, it can be lengthy, though some steps may not require chromatographic purification. clockss.org

Another approach utilizes amino acids directly as the chiral source. For instance, enantiopure 2,6-disubstituted piperazines have been synthesized from amino acids via the formation of cyclic sulfamidates, which then undergo nucleophilic displacement. nih.gov

The following table summarizes a typical chiral pool synthesis approach for a related chiral piperazine (B1678402):

| Step | Reactants | Reagents and Conditions | Product | Overall Yield | Reference |

| 1 | (R)-(–)-phenylglycinol, N-Boc glycine | DCC | Amide | - | rsc.orgnih.gov |

| 2 | Amide from Step 1 | Reduction, Silyl protection | Silyl ether | 66% (2 steps) | rsc.orgnih.gov |

| 3 | Silyl ether from Step 2 | Bromoacetic acid, DCC | - | - | rsc.orgnih.gov |

| 4 | Product from Step 3 | Desilylation, Cyclization | 2-oxopiperazine | - | rsc.orgnih.gov |

| 5 | 2-oxopiperazine from Step 4 | Methylation | 2-oxopiperazine 41 | 80% (>90% de) | rsc.orgnih.gov |

| 6 | 2-oxopiperazine 41 | Decarbonylation, Debenzylation | (R)-(+)-2-methylpiperazine (40) | 63% | rsc.org |

| DCC: Dicyclohexylcarbodiimide | |||||

| de: diastereomeric excess |

Asymmetric Catalysis in Piperazine Ring Formation

Asymmetric catalysis offers a powerful and atom-economical alternative for constructing chiral piperazine rings. researchgate.netrsc.org These methods employ a chiral catalyst to induce enantioselectivity in the ring-forming reaction.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a facile method to access chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These piperazin-2-one (B30754) intermediates can then be conveniently converted to the corresponding chiral piperazines without loss of optical purity. rsc.org For instance, a palladium catalyst can be used for the asymmetric hydrogenation of pyrazines with a tautomeric hydroxyl group, yielding chiral piperazin-2-ones with up to 90% enantiomeric excess (ee).

Another significant advancement is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. nih.govnih.gov This method allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can be subsequently deprotected and reduced to the corresponding tertiary piperazines. nih.govnih.gov

Iridium-catalyzed reactions also play a crucial role. For example, an iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has been developed to produce chiral piperazin-2-ones with good enantioselectivities. Furthermore, a straightforward catalytic method for synthesizing complex C-substituted piperazines utilizes a bench-stable iridium catalyst for the head-to-head coupling of imines, achieving high yields and excellent regio- and diastereoselective control. nih.gov

The following table highlights key asymmetric catalytic approaches for piperazine synthesis:

| Catalytic System | Substrate | Product | Key Features | Reference |

| Palladium catalyst | Pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | Excellent diastereoselectivities and enantioselectivities (up to 90% ee) | rsc.org |

| Palladium catalyst | Differentially N-protected piperazin-2-ones | Enantioenriched tertiary piperazin-2-ones | Asymmetric allylic alkylation | nih.govnih.gov |

| Iridium catalyst | Unsaturated piperazin-2-ones | Chiral piperazin-2-ones | Asymmetric hydrogenation | |

| Iridium catalyst | Imines | C-substituted piperazines | 100% atom-economic, high regio- and diastereoselectivity | nih.gov |

Diastereoselective Approaches to 2-Substituted Piperazines

Diastereoselective strategies are employed when a chiral center already exists in the starting material, guiding the formation of a new stereocenter. These methods are crucial for synthesizing polysubstituted piperazines with defined relative stereochemistry. ingentaconnect.com

A modular synthesis of 2,6-disubstituted piperazines utilizes a highly diastereoselective intramolecular hydroamination as the key step. nih.gov The required aminoalkene substrates are prepared from chiral cyclic sulfamidates derived from amino acids. nih.gov This palladium-catalyzed reaction tolerates a variety of substituents and typically yields the trans isomer. rsc.orgnih.gov

Diastereoselective methylation of a chiral 2-oxopiperazine intermediate, as mentioned in the chiral pool section, is another prime example of this approach, yielding the methylated product with high diastereoselectivity. rsc.orgnih.gov Similarly, the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent to a homochiral α-amino sulfinylimine. rsc.org

Recent developments include an iridium-catalyzed method for the regio- and diastereoselective synthesis of C-substituted piperazines through a formal [3+3]-cycloaddition of imines. nih.gov This atom-economical process leads to the selective formation of a single diastereoisomer. nih.gov

N-Acylation Reactions for Introduction of the Acetyl Group

Once the chiral 2-methylpiperazine core is synthesized, the next critical step is the introduction of the acetyl group at one of the nitrogen atoms. This N-acetylation must be performed with high chemo- and regioselectivity to avoid di-acetylation or acetylation at the wrong nitrogen. nih.govnih.gov

Chemo- and Regioselectivity in N-Acetylation Protocols

For unsymmetrical piperazines like 2-methylpiperazine, the two nitrogen atoms are chemically distinct, allowing for regioselective N-acetylation. The less sterically hindered nitrogen is generally more reactive. In the case of 2-methylpiperazine, the N1 nitrogen is less hindered than the N4 nitrogen adjacent to the methyl group, making it the more likely site for acetylation under kinetic control.

To achieve selective mono-acetylation, the reaction conditions must be carefully controlled. Using a limited amount of the acetylating agent (e.g., one equivalent) is a common strategy. The presence of an acid can also enhance the selectivity for mono-acetylation. google.com For instance, in the acetylation of homopiperazines, the presence of a strong acid has been shown to improve the yield of the N-acetylated product. google.com

Optimized Reaction Conditions and Catalysis for Acetylation Procedures

Various acetylating agents can be employed, with acetic anhydride (B1165640) and acetyl chloride being the most common. nih.gov However, due to their hazardous nature, alternative, milder reagents are being explored. nih.gov Acetonitrile (B52724), in the presence of a catalyst like alumina, has been developed as a safer acetylating agent in continuous-flow reactions. nih.gov

The choice of solvent and base is also crucial. For the coupling of carboxylic acids with piperazines, activating agents like EDCl and HOBt in a solvent such as acetonitrile with a base like triethylamine (B128534) are often used. nih.gov In some cases, the amine reactant itself can be used as the solvent. nih.gov

For the synthesis of this compound, a typical procedure would involve reacting (2S)-2-methylpiperazine with a controlled amount of an acetylating agent, such as acetic anhydride or acetyl chloride, in an appropriate solvent and often in the presence of a base to neutralize the acid byproduct. The reaction temperature is also a key parameter to control selectivity.

The following table provides a general overview of conditions for N-acetylation:

| Acetylating Agent | Catalyst/Reagents | Solvent | Key Features | Reference |

| Acetic Anhydride | Acid (e.g., strong acid) | Various | Improved yield of mono-acetylated product | google.com |

| Acetonitrile | Alumina | - (Continuous-flow) | Safer alternative to traditional acetylating agents | nih.gov |

| Carboxylic Acid | EDCl, HOBt, NEt₃ | Acetonitrile | Standard coupling conditions | nih.gov |

| Acyl Chloride | Piperazine (as solvent), NEt₃, DMAP | Dichloromethane | Amine as solvent, high yield | nih.govnih.gov |

| EDCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | ||||

| HOBt: Hydroxybenzotriazole | ||||

| NEt₃: Triethylamine | ||||

| DMAP: 4-Dimethylaminopyridine |

Multi-Component Reactions and Cascade Processes for Piperazine Synthesis

Multi-component reactions (MCRs) and cascade processes offer significant advantages in the synthesis of complex molecules like piperazines from simple starting materials in a single step, thereby increasing efficiency and reducing waste. ethernet.edu.et These strategies are highly valued for their ability to rapidly construct molecular diversity. thieme-connect.de

One notable MCR is the Ugi reaction, which can be employed for the de novo synthesis of highly substituted piperazine derivatives. thieme-connect.de A typical Ugi tetrazole reaction followed by cyclization under basic conditions provides a versatile route to the piperazine core. This two-step, one-pot procedure is robust and tolerant of air and moisture, making it suitable for creating diverse libraries of piperazine-based compounds for medicinal chemistry. thieme-connect.de

Cascade reactions, which involve two or more sequential transformations where each subsequent reaction is triggered by the functionality formed in the previous step, are also powerful tools. The Stannyl Amine Protocol (SnAP), developed as a convergent method for piperazine synthesis from aldehydes, exemplifies a cascade approach. encyclopedia.pub This method relies on the streamlined condensation of aldehydes with tin-substituted diamines (SnAP reagents) to generate imines, which then undergo a radical cyclization initiated by the tin-substituted amine. encyclopedia.pub The reaction is typically mediated by copper, which facilitates the oxidation of the C–Sn bond to form an α-aminyl radical that subsequently cyclizes. encyclopedia.pub Initially requiring stoichiometric copper, the process was later optimized to proceed with catalytic amounts of the metal. encyclopedia.pub

Table 1: Examples of SnAP Reagents for Piperazine Synthesis

| Reagent Name | Structure | Application | Reference |

|---|---|---|---|

| SnAP Reagent | (Tributylstannyl)methanamine derivative of a diamine | Convergent synthesis of C-substituted piperazines from aldehydes | encyclopedia.pub |

This table is generated based on the description of SnAP reagents. Specific structures vary with the diamine used.

Novel Approaches to Piperazine Synthesis (e.g., Photoredox Catalysis, Reductive Cyclization)

Recent advancements in synthetic organic chemistry have introduced novel methodologies for constructing the piperazine scaffold, with a focus on improving efficiency, selectivity, and functional group tolerance. Among these, photoredox catalysis and catalytic reductive cyclization have emerged as particularly powerful strategies. nih.govresearchgate.netacs.org These methods often allow for the use of milder reaction conditions and provide access to piperazine derivatives that are difficult to obtain through traditional routes. thieme-connect.comacs.org

Photocatalytic Cyclization Strategies for Piperazine Ring Formation

Visible-light photoredox catalysis has revolutionized the synthesis of nitrogen-containing heterocycles, including piperazines. acs.org This approach utilizes photocatalysts that, upon light absorption, can initiate chemical transformations through single-electron transfer (SET) processes. encyclopedia.pub These methods are operationally simple and can often be performed at room temperature. nih.gov

A programmable approach to synthesizing C-substituted piperazines has been developed using organic photoredox catalysis. acs.orgnih.gov This method involves the condensation of functionalized diamines with carbonyl compounds to form an in-situ imine. thieme-connect.comorganic-chemistry.org An organic acridinium (B8443388) photocatalyst, upon excitation by blue light, oxidizes the diamine portion of the molecule, leading to a 6-endo-trig radical cyclization onto the imine, thus forming the piperazine ring. thieme-connect.comnih.gov This strategy demonstrates broad substrate scope and high functional group tolerance, providing access to a wide range of piperazine cores in good to excellent yields. thieme-connect.comnih.gov

Another photoredox-catalyzed approach involves the direct C-H functionalization of a pre-existing piperazine ring. For instance, iridium-based photocatalysts have been used for the C-H arylation of N-Boc piperazine. encyclopedia.pub The excited iridium catalyst oxidizes the piperazine, generating an amine radical cation. Subsequent deprotonation at the α-position creates an α-aminyl radical, which can then couple with various aromatic partners. encyclopedia.pub

Table 2: Photocatalytic Systems for Piperazine Synthesis

| Photocatalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Acridinium Salt | Radical Cyclization | Organic, metal-free catalyst; operates via oxidation; good to excellent yields. | thieme-connect.comnih.gov |

| Ir(ppy)₃ | C-H Arylation | Iridium-based; proceeds via single-electron transfer; enables direct functionalization. | encyclopedia.pub |

This table summarizes key features of different photocatalytic systems used in piperazine synthesis.

Catalytic Reductive Cyclization Methodologies

Catalytic reductive cyclization represents a robust and stereoselective method for synthesizing the piperazine ring. nih.govnih.gov This strategy typically involves the formation of a linear precursor containing two nitrogen atoms and two functional groups (e.g., oximes, imines, nitriles) that can be cyclized under reductive conditions. nih.govacs.org

A general approach has been developed that builds the piperazine ring from a primary amine. The process starts with a sequential double Michael addition of nitrosoalkenes to a primary amine, forming a bis(oximinoalkyl)amine intermediate. nih.govnih.gov This dioxime precursor then undergoes a stereoselective catalytic reductive cyclization via hydrogenation to yield the piperazine product. nih.gov The choice of catalyst (e.g., Pd/C or Raney Nickel) and reaction conditions can influence the stereochemical outcome, often favoring the formation of cis-isomers. nih.govmdpi.com This method is notable for its ability to convert a primary amino group, such as those found in amino acids, directly into a piperazine ring. nih.govnih.gov

Another prominent reductive cyclization technique is the intramolecular reductive coupling of 1,2-diimines, which are readily prepared from the condensation of a 1,2-diamine and two aldehyde molecules. This method is particularly effective for synthesizing 2,3-substituted piperazines. thieme-connect.de Additionally, the reduction of dinitrile precursors, such as di(cyanomethyl)-amine derivatives, using catalysts like Raney Nickel, provides a direct route to mono-N-substituted piperazines. acs.orgacs.org For chiral synthesis, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones with high enantioselectivity, which can then be reduced to the corresponding chiral piperazines. dicp.ac.cn

Table 3: Catalytic Systems for Reductive Cyclization of Dioximes

| Catalyst | Substrate | Key Features | Reference |

|---|---|---|---|

| 5% Pd/C | Dialdooximes | Hydrogenation at 40 bar H₂, 50 °C; yields Boc-protected piperazines. | nih.gov |

| Raney Nickel (Ra-Ni) | Diketooximes | Effective for substrates where Pd/C shows poor conversion; can suppress debenzylation. | nih.govmdpi.com |

This table presents catalyst systems used in the reductive cyclization of dioxime precursors to form piperazines, based on reported research findings. nih.gov

Spectroscopic and Advanced Analytical Characterization of 2s N Acetyl 2 Methylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds. For (2S)-N-acetyl-2-methylpiperazine, NMR provides detailed information about the connectivity of atoms and their spatial arrangement.

Advanced 2D NMR techniques are indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound. wikipedia.org Experiments like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, helping to trace the connectivity within the piperazine (B1678402) ring and the acetyl group. libretexts.org For instance, a COSY spectrum would show correlations between the methyl protons and the adjacent methine proton on the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C spectrum. wikipedia.org This is crucial for distinguishing between the different methylene (B1212753) carbons within the piperazine ring.

To determine the stereochemistry and three-dimensional structure, NOESY (Nuclear Overhauser Effect Spectroscopy) is employed. libretexts.orgharvard.edu This technique detects through-space interactions between protons that are in close proximity, typically within 4-5 angstroms. youtube.com For this compound, NOESY can reveal key correlations, for example, between the protons of the acetyl group and specific protons on the piperazine ring, which helps to define the conformation of the molecule in solution.

A simulated ¹H NMR spectrum for the related compound 2-methylpiperazine (B152721) shows characteristic shifts for the methyl group and the protons on the piperazine ring. chemicalbook.com The addition of the acetyl group in this compound would further shift these signals, and 2D NMR techniques would be essential for their precise assignment.

| Technique | Information Gained | Application to this compound |

| COSY | Through-bond H-H correlations | Establishes connectivity of protons within the piperazine ring and with the methyl group. |

| HSQC | Direct C-H correlations | Assigns carbon signals to their attached protons. |

| NOESY | Through-space H-H correlations | Determines the spatial proximity of protons, aiding in conformational analysis and stereochemical confirmation. |

Assessing the enantiomeric purity of a chiral compound is critical. Chiral NMR shift reagents are compounds that interact with enantiomers to form diastereomeric complexes, which have different NMR spectra. fiveable.me These reagents, often containing paramagnetic lanthanide ions, induce chemical shift differences between the corresponding signals of the two enantiomers, allowing for their quantification. libretexts.org

For this compound, a chiral amine, these reagents would interact with the lone pair of electrons on the nitrogen atoms. The addition of a chiral shift reagent to a sample of this compound would result in the splitting of NMR signals (e.g., the methyl group singlet) into two distinct signals if the other enantiomer is present. The ratio of the integrals of these signals directly corresponds to the enantiomeric excess (ee) of the sample. tcichemicals.comrsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. encyclopedia.pub

For this compound, the IR spectrum would exhibit characteristic absorption bands. A strong band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O (amide) stretching vibration of the acetyl group. The C-N stretching vibrations of the piperazine ring and the acetyl group would appear in the 1000-1350 cm⁻¹ region. N-H stretching vibrations of the secondary amine in the piperazine ring would be observed around 3300-3500 cm⁻¹.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman is better for non-polar bonds. The vibrational spectra of the related compound 2-methylpiperazine have been analyzed using both experimental and computational methods, providing a basis for interpreting the spectra of its acetylated derivative. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| C=O Stretch | 1630 - 1680 | Acetyl group (Amide) |

| N-H Stretch | 3300 - 3500 | Secondary Amine |

| C-N Stretch | 1000 - 1350 | Piperazine ring, Acetyl group |

| C-H Stretch | 2850 - 3000 | Methyl and Methylene groups |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₁₄N₂O), the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the elemental formula.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for piperazine derivatives often involve the cleavage of the ring. For N-acetylated compounds, a characteristic loss of the acetyl group (CH₃CO, 43 Da) is frequently observed. nih.gov The fragmentation of the piperazine ring itself can lead to various smaller charged fragments, the analysis of which helps to piece together the original structure. researchgate.netnist.gov

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a highly accurate and widely used method for separating enantiomers and determining their ratio, or enantiomeric excess (ee). nih.govmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound.

To determine the enantiomeric excess of this compound, a solution of the sample would be passed through a chiral chromatography column. Due to the differential interactions with the CSP, the two enantiomers will travel through the column at different rates, resulting in their separation. A detector at the end of the column will show two separate peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess. nih.govscilit.com Various types of chiral stationary phases are available, and the selection would depend on the specific properties of the analyte. mdpi.com

Computational Chemistry and Molecular Modeling of 2s N Acetyl 2 Methylpiperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of (2S)-N-acetyl-2-methylpiperazine. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a good balance between accuracy and computational cost.

The electronic structure of this compound is characterized by the distribution of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electronegativity indicates a greater tendency to attract electrons, while chemical hardness reflects the resistance to change in its electron distribution.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the oxygen atom of the acetyl group is expected to be a region of high negative potential (a nucleophilic site), while the hydrogen atoms of the piperazine (B1678402) ring's N-H group would exhibit positive potential (an electrophilic site). This information is critical for predicting how the molecule will interact with other chemical species.

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |

| Electronegativity (χ) | Tendency to attract electrons |

| Chemical Hardness (η) | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | Measure of the electrophilic nature |

Conformational Search and Energy Minimization Techniques

The conformational landscape of this compound is complex due to the flexibility of the piperazine ring and the rotational freedom of the acetyl and methyl groups. A thorough conformational search is necessary to identify the most stable, low-energy conformations of the molecule.

The piperazine ring typically adopts a chair conformation, which is generally more stable than the boat or twist-boat conformations. For this compound, the substituents—the N-acetyl group and the methyl group—can be in either axial or equatorial positions. This leads to several possible chair conformers. A detailed study on the related molecule, 1-acetylpiperazine (B87704), using DFT calculations, has shown that the chair conformation with the acetyl group in an equatorial position is the most stable. nih.gov It is anticipated that for this compound, the conformer with both the methyl group and the acetyl group in equatorial positions would be the most stable due to reduced steric hindrance.

Energy minimization techniques are employed to find the geometry with the lowest potential energy for each identified conformer. These methods systematically adjust the atomic coordinates to locate a stationary point on the potential energy surface where the net forces on the atoms are zero. youtube.com By comparing the minimized energies of all possible conformers, the global minimum energy structure can be determined. This structure represents the most probable conformation of the molecule in the gas phase.

| Conformer | Substituent Positions | Relative Stability |

| Chair 1 | 2-Methyl (Equatorial), N-Acetyl (Equatorial) | Expected to be most stable |

| Chair 2 | 2-Methyl (Axial), N-Acetyl (Equatorial) | Less stable |

| Chair 3 | 2-Methyl (Equatorial), N-Acetyl (Axial) | Less stable |

| Chair 4 | 2-Methyl (Axial), N-Acetyl (Axial) | Expected to be least stable |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound and its interactions with solvent molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions and conformational changes in a simulated environment, such as in an aqueous solution. nih.govmanchester.ac.uk

In an MD simulation of this compound in water, the interactions between the solute and solvent molecules are explicitly modeled. This allows for the investigation of solvation effects on the molecule's conformation and dynamics. For example, the formation of hydrogen bonds between the N-H group of the piperazine ring and water molecules, as well as between the carbonyl oxygen of the acetyl group and water, can be monitored. The radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation shell. researchgate.net

MD simulations can also reveal the flexibility of the molecule by tracking the fluctuations in bond lengths, bond angles, and dihedral angles over time. The conformational transitions between different chair and boat forms of the piperazine ring can be observed, providing insights into the energy barriers and timescales of these processes. This dynamic information is complementary to the static picture provided by energy minimization and is crucial for a comprehensive understanding of the molecule's behavior in a realistic environment. acs.org

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can accurately predict various spectroscopic properties of this compound, which are invaluable for its characterization.

Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of this compound can be calculated using quantum chemical methods like DFT. By computing the second derivatives of the energy with respect to the atomic displacements, the vibrational frequencies and normal modes of the molecule can be determined. nih.govarxiv.org The intensities of the IR and Raman bands can also be calculated, allowing for the simulation of the complete spectra.

For this compound, characteristic vibrational modes are expected. These include the N-H stretching vibration of the piperazine ring, the C=O stretching of the acetyl group, and various C-H and C-N stretching and bending modes. A study on 1-acetylpiperazine has provided a detailed assignment of its vibrational spectra, which can serve as a reference for interpreting the spectra of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei in this compound can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. dergipark.org.trresearchgate.net These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the molecular structure. The predicted chemical shifts are sensitive to the molecule's conformation and electronic environment. For instance, the chemical shifts of the protons and carbons in the piperazine ring will differ depending on whether they are in axial or equatorial positions.

| Spectroscopic Technique | Predicted Information |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities of IR-active modes (e.g., N-H, C=O stretching) |

| Raman Spectroscopy | Vibrational frequencies and intensities of Raman-active modes |

| ¹H NMR Spectroscopy | Chemical shifts of hydrogen atoms, providing information on their chemical environment |

| ¹³C NMR Spectroscopy | Chemical shifts of carbon atoms, revealing details about the carbon skeleton |

Reaction Mechanisms and Reactivity Profiles of 2s N Acetyl 2 Methylpiperazine

Stability and Degradation Pathways under Various Reaction Conditions

The stability of (2S)-N-acetyl-2-methylpiperazine is influenced by conditions such as pH, temperature, and the presence of oxidizing or reducing agents. The primary points of reactivity for degradation are the amide bond and the piperazine (B1678402) ring itself.

Table 2: Stability and Degradation of this compound

| Condition | Potential Degradation Pathway | Products |

|---|---|---|

| Acidic (H₃O⁺) | Hydrolysis of the N-acetyl amide bond. nih.gov | (2S)-2-methylpiperazine salt and acetic acid. |

| Basic (OH⁻) | Saponification (hydrolysis) of the N-acetyl amide bond. masterorganicchemistry.com | (2S)-2-methylpiperazine and acetate (B1210297) salt. |

| Oxidative Stress | Ring oxidation or cleavage. Potential formation of N-oxides at the N4 position or degradation products like piperazinones. nih.gov | Piperazinones, ring-opened products (e.g., derivatives of ethylenediamine). nih.gov |

| Thermal Stress | General decomposition. May involve the N-acetyl group or ring fragmentation. | Complex mixture of degradation products. nih.gov |

| Biological/Enzymatic | Amide hydrolysis by amidases. Microbial degradation of the piperazine ring has been observed for the parent compound. nih.gov | (2S)-2-methylpiperazine and acetate; further metabolites. |

Studies on the related molecule N-acetylcysteine (NAC) show significant degradation under strong acidic, basic, and thermal conditions. nih.gov For example, heating NAC at 80°C for 3 hours resulted in a 24% decrease in content, while exposure to 0.1 M NaOH led to a 23% decrease. nih.gov This suggests that the N-acetyl group in this compound is a point of instability under harsh conditions. The piperazine ring itself can also be degraded by certain microorganisms. nih.gov

Stereochemical Outcomes of Reactions Involving the Chiral Center

The (S) configuration of the chiral center at C2 is a critical feature of this compound, profoundly influencing the stereochemistry of its reactions.

Diastereoselective Reactions: The existing stereocenter can direct the approach of reagents to other parts of the molecule, leading to the preferential formation of one diastereomer over another. youtube.com For instance, functionalization at C3 or C5 would be influenced by the steric bulk of the methyl group at C2, leading to a diastereomeric mixture of products, often with one isomer favored. The synthesis of substituted piperazines often employs strategies to control diastereoselectivity. nih.govnih.govnih.gov

Reactions Affecting the Chiral Center: The C2 stereocenter is adjacent to the N1 nitrogen. Reactions that proceed through a planar intermediate at C2, such as one involving deprotonation to form an enamine-like species or a radical, could lead to racemization or epimerization. For example, visible light-mediated reactions have been shown to cause epimerization at the α-amino C-H bonds in piperazines, converting a less stable diastereomer into a more stable one. nih.gov This process involves a radical mechanism and could potentially lead to the loss of stereochemical integrity at the C2 position if conditions are favorable for C-H activation at that site.

Substrate Control: In the absence of a chiral catalyst, the stereochemical outcome of reactions on this compound will be determined by the molecule's inherent chirality (substrate-controlled stereoselection). The goal of many synthetic methods is to achieve high diastereoselectivity by exploiting these inherent preferences. osi.lv For example, the reduction of a ketone introduced at the C3 position would likely be influenced by the C2-methyl group, favoring the formation of one diastereomeric alcohol.

Chemical Transformations and Derivatization of 2s N Acetyl 2 Methylpiperazine

Regioselective Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The differential reactivity of the two nitrogen atoms in (2S)-N-acetyl-2-methylpiperazine is the cornerstone of its regioselective functionalization. The N1 nitrogen is part of an amide group, rendering it significantly less nucleophilic than the free secondary amine at the N4 position. This electronic difference allows for selective reactions at the N4 nitrogen.

Common strategies for the functionalization of the N4 position include N-alkylation and N-arylation. N-alkylation can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates. nih.gov Another prominent method is reductive amination, which involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond. nih.gov

N-arylation of the N4 position is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann-Goldberg reaction, which are effective for forming N-aryl bonds with (hetero)aryl halides. nih.gov Additionally, nucleophilic aromatic substitution (SNAr) can be employed when the aromatic ring is sufficiently electron-deficient. nih.gov

The synthesis of various pharmaceutical agents containing a substituted piperazine moiety often relies on these regioselective functionalization principles. For instance, in the synthesis of complex molecules, a piperazine core is often functionalized sequentially at its nitrogen atoms. nih.gov

Modifications at the 2-Methyl Stereocenter

Direct modification of the 2-methyl group on the this compound ring presents a significant synthetic challenge due to the unreactive nature of the C-H bonds of the methyl group. The primary methods for introducing substituents at the carbon atoms of the piperazine ring typically involve either building the ring from already substituted precursors or through direct C-H functionalization of the piperazine ring itself, rather than modification of an existing alkyl substituent. beilstein-journals.org

Approaches to synthesizing α-carbon-substituted piperazines often start from amino acids or diamines, which already contain the desired substitution pattern, followed by ring formation. beilstein-journals.org More advanced methods involve the direct C-H functionalization of N-protected piperazines. This can be achieved through strategies like α-lithiation followed by trapping with an electrophile. For example, N-Boc protected piperazines can be deprotonated at the α-position using strong bases like sec-butyllithium, and the resulting organolithium species can react with various electrophiles. beilstein-journals.org

Photoredox catalysis has also emerged as a powerful tool for the α-C–H functionalization of piperazines. Under these conditions, N-protected piperazines can couple with a range of partners, including vinyl sulfones and heteroaryl chlorides, to introduce new substituents at the α-carbon. beilstein-journals.org However, these methods are generally applied to the unsubstituted α-positions of the piperazine ring and are not designed for the modification of an existing methyl group.

The chiral α-methylbenzyl group has been used as a chiral auxiliary to direct the α-functionalization of piperazines, allowing for the installation of various substituents with good diastereoselectivity. This auxiliary can later be removed, highlighting a strategy to introduce functionality at the α-position while controlling stereochemistry. beilstein-journals.org

Ring-Opening and Rearrangement Reactions

The piperazine ring is a six-membered heterocycle and is generally more stable than smaller ring systems like aziridines. Consequently, ring-opening reactions of piperazines are less common and typically require specific activation. iitk.ac.in In contrast, the ring-opening of more strained three-membered aziridines is a well-established method for synthesizing substituted amines. iitk.ac.innih.govchemrxiv.org These reactions often proceed via activation of the aziridine (B145994) nitrogen, for example, by protonation or alkylation, to form a reactive aziridinium (B1262131) ion which is then susceptible to nucleophilic attack. iitk.ac.innih.gov

While direct ring-opening of the this compound is not extensively documented, rearrangement reactions are a known strategy for the synthesis of the piperazine core itself. A variety of rearrangement reactions, including the Diaza-Cope, Mumm, Ugi-Smiles, Aza-Wittig, Curtius, and Schmidt rearrangements, have been employed to construct piperazine and its derivatives. bohrium.comtandfonline.com These reactions typically involve the formation of the six-membered ring from acyclic or different heterocyclic precursors.

The cleavage of the bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO), a rigid bicyclic structure containing a piperazine motif, is a known method for generating functionalized piperazines. rsc.org This process involves quaternization of one of the bridgehead nitrogens, followed by nucleophilic attack, leading to the opening of one of the rings to yield a piperazine derivative. rsc.org

Although specific examples of ring-opening or rearrangement of this compound are scarce in the literature, the principles governing the reactivity of related heterocyclic systems suggest that such transformations would likely require harsh conditions or specific activating groups to overcome the inherent stability of the piperazine ring.

Future Research Directions and Emerging Paradigms in Piperazine Chemistry

Development of Novel Stereoselective Synthetic Methodologies for N-acetylated Piperazines

The synthesis of enantiomerically pure piperazines, such as the (2S)-isomer of N-acetyl-2-methylpiperazine, remains a significant challenge. Traditional methods often result in racemic mixtures, requiring difficult and costly resolution steps. researchgate.net Modern research is focused on developing highly stereoselective synthetic routes that yield the desired enantiomer directly.

A prominent strategy involves the use of the chiral pool, starting from readily available and optically pure amino acids. nih.govnih.gov For instance, L-alanine can serve as a precursor for the synthesis of (S)-2-methylpiperazine. google.com A practical and scalable route starts from α-amino acids to obtain orthogonally protected, enantiomerically pure 2-substituted piperazines in just four steps. rsc.org The key step in this approach is an aza-Michael addition between a chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org

Another approach involves diastereoselective methylation. This method can furnish a 2-oxopiperazine intermediate with high diastereomeric excess, which can then be converted to the desired chiral piperazine (B1678402). nih.gov Furthermore, innovative methods like visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes are emerging, offering mild reaction conditions for producing 2-substituted piperazines. organic-chemistry.org The development of new catalytic systems, including those based on palladium, ruthenium, and iridium, is also expanding the toolbox for creating highly substituted piperazines with precise stereochemical control. organic-chemistry.org

These methodologies are increasingly designed to be compatible with subsequent N-functionalization, such as acetylation, to produce specific derivatives like (2S)-N-acetyl-2-methylpiperazine. The ability to introduce the acetyl group selectively at the N1 or N4 position is another area of active research, often relying on orthogonal protecting group strategies. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a major paradigm shift in the production of complex molecules, including N-acetylated piperazines. rsc.org Flow chemistry offers numerous advantages, such as enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling. mdpi.com

For piperazine synthesis, flow reactors have been successfully employed for various reactions, including N-alkylation via reductive amination using heterogeneous catalysts. rsc.org This approach has been used in the multi-step continuous-flow synthesis of complex drugs containing an aryl piperazine unit. rsc.org Furthermore, microwave-assisted flow synthesis has shown promise in accelerating reaction times for the preparation of monosubstituted piperazines. nih.govmdpi.comresearchgate.net

The integration of automated synthesis platforms with flow chemistry is a particularly exciting frontier. researchgate.net These systems can perform multi-step syntheses, purifications, and analyses in a continuous and automated fashion. For the synthesis of this compound, an automated platform could potentially start from a chiral precursor, perform the cyclization and N-acetylation steps in-line, and deliver the final, purified product. This not only increases efficiency but also allows for rapid library synthesis to explore structure-activity relationships. The use of photoredox catalysis, which can be readily adapted to flow systems, further expands the range of possible transformations for creating complex piperazine architectures. researchgate.net

Advanced Characterization Techniques for Complex Piperazine Architectures

As the complexity of synthesized piperazine derivatives increases, so does the need for sophisticated analytical techniques to confirm their structure, purity, and stereochemistry. Standard methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry remain fundamental. nih.govnih.gov

For complex architectures like this compound, advanced multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for unambiguously assigning all proton and carbon signals and confirming connectivity. nih.govtandfonline.com In a study of phosphorylated piperazine derivatives, NMR spectroscopy (¹H, ¹³C, and ³¹P) combined with mass spectrometry was used for complete characterization. tandfonline.com

To confirm the absolute stereochemistry of chiral piperazines, X-ray crystallography is the gold standard, providing unequivocal proof of the three-dimensional arrangement of atoms in a molecule. researchgate.netnih.gov For example, the crystal structure of a complex between (S)-(+)-piperazine and a chiral host molecule has been studied to understand the basis of enantiomeric resolution. researchgate.net The conformation of the piperazine ring, typically a chair or a boat form, can also be determined, which is critical for understanding its biological activity. nih.gov

In cases where crystallization is challenging, chiral chromatography is an essential tool for separating enantiomers and determining enantiomeric excess (ee). High-performance liquid chromatography (HPLC) with chiral stationary phases is routinely used for this purpose. Additionally, techniques like differential scanning calorimetry (DSC) can be employed to study the thermal properties of new piperazine derivatives and their complexes. researchgate.net

Theoretical Predictions for Enhanced Synthetic Design and Reactivity Control

Computational chemistry and theoretical predictions are becoming indispensable tools for guiding synthetic efforts and understanding the reactivity of complex molecules like piperazines. nih.govacs.org Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the feasibility and selectivity of synthetic routes. tandfonline.comresearchgate.net

For instance, theoretical studies have been conducted on the kinetics of hydrogen abstraction from the piperazine ring, providing insights into the most likely sites of reaction. acs.org This information is invaluable for designing selective C-H functionalization reactions. researchgate.net Computational models can also predict the most stable conformations of piperazine derivatives and how substituents might influence the ring's geometry, which in turn affects its reactivity and biological properties. nih.gov

Furthermore, theoretical frameworks like the Local Electronic Temperature of Atoms in Molecules (LT-AIMs) can be used to characterize the reactivity profile of new compounds, identifying the most reactive sites for electrophilic or nucleophilic attack. tandfonline.com This allows for a more rational design of synthetic sequences. Thermodynamic modeling, for example using Aspen Plus®, has been used to predict the properties of piperazine solutions, demonstrating the power of predictive models for process design. researchgate.netresearchgate.net By predicting properties such as pKa, solubility, and reactivity, computational tools can help chemists to select the most promising synthetic strategies and reaction conditions, thereby accelerating the discovery and development of new piperazine-based compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S)-N-acetyl-2-methylpiperazine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or acylation reactions. For example, acetylating 2-methylpiperazine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions in dichloromethane (CH₂Cl₂) yields N-acetyl derivatives. Optimization includes varying solvents (e.g., ethanol vs. acetonitrile), reaction temperatures, and catalysts (e.g., NaCNBH₃ for reductive amination) to improve yield and purity . Chiral resolution may require enantioselective crystallization or chromatography, as described for structurally similar piperazine derivatives .

Q. How is the stereochemical purity of this compound confirmed?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. For example, the absolute structure of 2-methylpiperazine enantiomers was resolved using anomalous dispersion methods with laboratory X-ray sources . Chiral HPLC or polarimetry can supplement SC-XRD, using columns like Chiralpak® IA/IB and mobile phases containing hexane/isopropanol .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹³C/¹H NMR : Assign carbamate or acetyl peaks (e.g., ¹³C signals at ~170 ppm for carbonyl groups) and distinguish axial/equatorial protons in the piperazine ring .

- IR Spectroscopy : Confirm acetyl C=O stretches (~1650–1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion verification (e.g., [M+H]⁺ at m/z ~157) .

Advanced Research Questions

Q. How do structural modifications of this compound impact its bioactivity in drug discovery?

- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., substituting acetyl with sulfonyl or benzoyl groups) and testing pharmacological properties. Molecular docking with targets like acetylcholinesterase (for Alzheimer’s) or cyclooxygenase (for anti-inflammatory activity) can predict binding affinities. For example, piperazine derivatives with aromatic substituents showed enhanced DPPH radical scavenging activity . Density functional theory (DFT) calculations further optimize electronic properties .

Q. How can contradictions in spectroscopic or crystallographic data for this compound derivatives be resolved?

- Methodology :

- Data Reconciliation : Compare ¹³C NMR carbamate/bicarbonate speciation (e.g., 75% monocarbamate vs. <10% dicarbamate in CO₂-loaded 2-methylpiperazine) .

- Crystallographic Refinement : Use Hooft or Parsons’ methods to resolve light-atom ambiguities (e.g., C/N/O) in SC-XRD data, as demonstrated for 2-methylpiperazine dibromide salts .

Q. What thermodynamic models are suitable for predicting the solubility or CO₂ capture efficiency of this compound?

- Methodology : Electrolyte Non-Random Two-Liquid (eNRTL) models regress vapor-liquid equilibrium data to predict CO₂ solubility. For 2-methylpiperazine, speciation (carbamate vs. bicarbonate) and heats of absorption (50–75 kJ/mol) were modeled at 40–140°C . Adjust activity coefficients for acetylated derivatives to account for steric effects on carbamate stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.